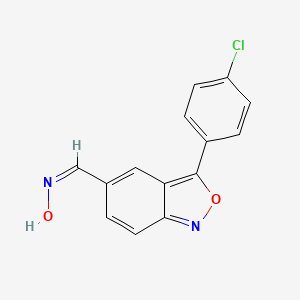
3-(4-クロロフェニル)-2,1-ベンゾイソキサゾール-5-カルバルデヒドオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime is a chemical compound belonging to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring
科学的研究の応用
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
Compounds with similar structures, such as 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine, have been found to target the serine/threonine-protein kinase pim-1 in humans .
Mode of Action
Oximes in general are known to react with aldehydes and ketones to form a new compound in an essentially irreversible process as the adduct dehydrates . This reaction is facilitated by the nitrogen in the oxime acting as a nucleophile .
Biochemical Pathways
Compounds with similar structures have been found to modulate oxidative stress and inflammatory pathways .
Result of Action
Oximes in general are known to form a new compound in an essentially irreversible process as the adduct dehydrates .
Action Environment
It is known that the reaction of oximes with aldehydes and ketones is facilitated by the presence of an acid catalyst .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime typically involves the formation of the benzisoxazole ring followed by the introduction of the oxime group. One common method involves the cyclization of an appropriate precursor, such as 4-chlorophenylhydrazine, with a suitable aldehyde under acidic conditions to form the benzisoxazole ring. The resulting benzisoxazole-5-carbaldehyde can then be treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzisoxazole derivatives.
類似化合物との比較
- 3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate
- 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine
Comparison: 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific applications .
特性
IUPAC Name |
(NZ)-N-[[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-4-2-10(3-5-11)14-12-7-9(8-16-18)1-6-13(12)17-19-14/h1-8,18H/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFCPNLYHCHSI-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)/C=N\O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2520340.png)
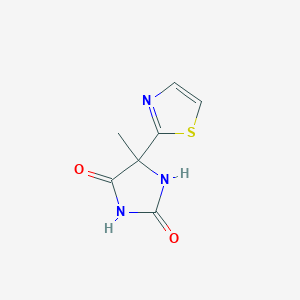
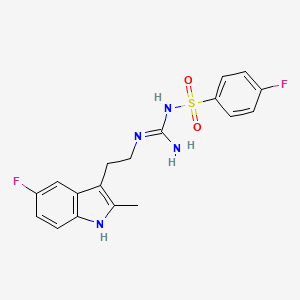
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
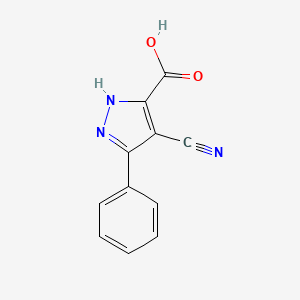
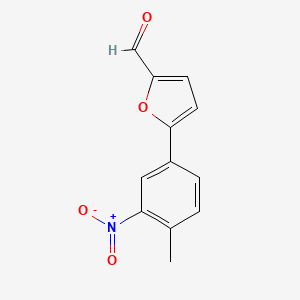
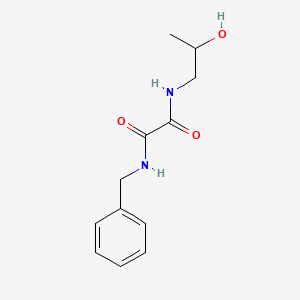
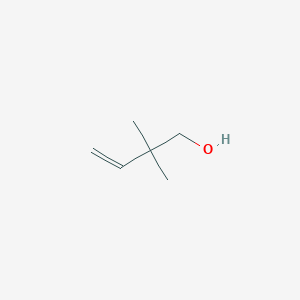
![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)
![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)
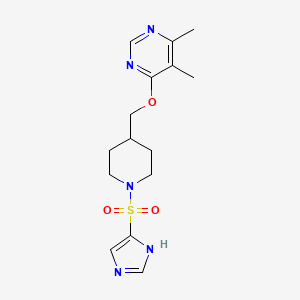
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)
